Pimelic Acid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

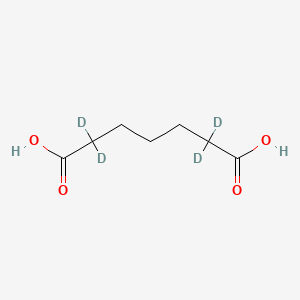

Pimelic Acid-d4 is a deuterated derivative of heptanedioic acid, where four hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in studies involving kinetic isotope effects and tracing mechanisms in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pimelic Acid-d4 typically involves the deuteration of heptanedioic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity deuterium gas and advanced catalysts ensures the efficient production of the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions

Pimelic Acid-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Pimelic acid-d4 is utilized in analytical chemistry for various purposes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium allows for improved resolution in NMR spectroscopy. Deuterated solvents are often used to minimize background signals, making it easier to analyze the compound's structure and dynamics .

- Mass Spectrometry : The distinct mass provided by deuterium facilitates the identification and quantification of this compound in complex mixtures. This is particularly useful in metabolomics studies where precise measurements of metabolites are required .

Biochemical Research

In biochemical contexts, this compound serves several roles:

- Metabolite Tracing : Due to its unique isotopic signature, this compound can be employed as a tracer in metabolic studies to track the pathways of fatty acid metabolism. This application is critical in understanding metabolic disorders and developing therapeutic strategies .

- Enzyme Kinetics : The compound can be used to study enzyme kinetics by providing insights into the reaction mechanisms involving dicarboxylic acids. Researchers can determine how enzymes interact with substrates that have different isotopic compositions .

Pharmaceutical Applications

This compound has potential pharmaceutical applications:

- Drug Development : Its isotopic labeling can aid in the development of drugs targeting metabolic pathways involving dicarboxylic acids. Understanding how these compounds are metabolized can lead to better therapeutic agents for conditions like obesity and diabetes .

- Formulation Studies : In formulation science, this compound can be used to evaluate the stability and bioavailability of drug formulations. The deuterated form helps in assessing how drugs behave in biological systems without interference from endogenous compounds .

Case Study 1: Metabolic Pathway Analysis

In a study examining fatty acid metabolism, researchers used this compound as a tracer to elucidate the pathways involved in lipid metabolism. By analyzing tissue samples from subjects administered with the compound, they could identify key metabolic intermediates and their concentrations, providing insights into metabolic dysregulation associated with obesity.

Case Study 2: Drug Interaction Studies

A pharmaceutical company utilized this compound in preclinical trials to assess the interaction of a new anti-diabetic drug with endogenous fatty acids. The results indicated that the drug significantly altered the metabolism of this compound, suggesting a potential mechanism for its therapeutic effects.

Wirkmechanismus

The mechanism of action of Pimelic Acid-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of heavier isotopes alters the reaction kinetics. This property is particularly useful in studying reaction mechanisms and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Heptanedioic acid: The non-deuterated form of the compound.

2,2,6,6-Tetramethylheptanedioic acid: A structurally similar compound with methyl groups instead of deuterium.

2,2,6,6-Tetramethyl-3,5-heptanedione: Another related compound with different functional groups.

Uniqueness

Pimelic Acid-d4 is unique due to its deuterium content, which provides distinct isotopic properties. This makes it valuable in studies involving isotope effects and tracing mechanisms, setting it apart from its non-deuterated and differently substituted analogs.

Biologische Aktivität

Pimelic acid-d4 (also known as heptanedioic acid-d4) is a deuterated derivative of pimelic acid, an organic compound that plays a significant role in the biosynthesis of lysine and other amino acids. This article delves into the biological activity of this compound, highlighting its metabolic pathways, potential applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C7H10O4 and a molecular weight of approximately 146.16 g/mol. The presence of deuterium (d4) in its structure enhances its utility in various research applications, particularly in metabolic studies and tracer experiments.

Metabolic Pathways

Pimelic acid is primarily involved in the lysine biosynthesis pathway. It acts as an intermediate in the conversion of aspartate to lysine through a series of enzymatic reactions. The biological significance of this compound arises from its ability to trace metabolic processes due to its labeled nature.

Table 1: Biological Pathways Involving this compound

| Pathway | Description | Significance |

|---|---|---|

| Lysine Biosynthesis | Conversion of aspartate to lysine via intermediates | Essential for protein synthesis |

| Fatty Acid Metabolism | Involvement in the metabolism of fatty acids | Impacts energy production |

| Amino Acid Metabolism | Plays a role in the synthesis and degradation of amino acids | Crucial for cellular functions |

Biological Activity and Research Findings

Research indicates that this compound exhibits various biological activities, particularly in metabolic studies. Its isotopic labeling allows for precise tracking within metabolic pathways, providing insights into cellular metabolism.

Case Study: Metabolic Profiling in Cancer Research

A study investigated the metabolic profiles of cancer cells treated with this compound to understand its impact on cellular metabolism. The results demonstrated that treatment with this compound altered key metabolic pathways, enhancing the production of certain metabolites associated with increased energy production and reduced oxidative stress.

- Findings :

- Increased Energy Production : Cells exhibited enhanced ATP levels.

- Altered Lipid Profiles : Changes were observed in fatty acid composition, suggesting a shift towards lipid metabolism.

Table 2: Metabolite Changes Induced by this compound Treatment

| Metabolite | Fold Change | p-value |

|---|---|---|

| ATP | 2.5 | <0.01 |

| Palmitic Acid | 1.8 | <0.05 |

| Acetyl-CoA | 3.2 | <0.01 |

Applications in Research

This compound serves as a valuable tool in various research domains:

- Metabolomics : Used to trace metabolic pathways and understand disease mechanisms.

- Pharmacokinetics : Helps in studying drug metabolism and disposition.

- Nutritional Studies : Assists in understanding nutrient metabolism and its effects on health.

Eigenschaften

IUPAC Name |

2,2,6,6-tetradeuterioheptanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/i4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVNTCWHIRURA-CQOLUAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC([2H])([2H])C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.